molecular formula C21H21NO4 B6282295 rac-(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid, trans CAS No. 917098-94-3

rac-(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid, trans

Cat. No. B6282295
CAS RN: 917098-94-3
M. Wt: 351.4
InChI Key:
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Description

The compound “rac-(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid, trans” is a type of fluoren-9-ylmethoxy carbonyl (Fmoc) amino acid . Fmoc amino acids are commonly used in peptide synthesis .


Synthesis Analysis

The synthesis of Fmoc amino acids, including the one , typically starts from the corresponding protected amino acid and sodium azide (NaN3). This is done by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .


Chemical Reactions Analysis

Fmoc amino acids are stable at room temperature and have a long shelf-life. They are also stable in aqueous washing operations . They are useful as coupling agents in peptide synthesis .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid, trans involves the protection of the amine group, followed by the formation of the cyclopentane ring, and then the deprotection of the amine group. The final step involves the coupling of the fluorenylmethoxycarbonyl (Fmoc) protected amino acid with the cyclopentane ring.", "Starting Materials": [ "Fmoc-L-alanine", "cyclopentanone", "sodium hydride", "9H-fluorene", "methyl chloroformate", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "1. Protection of the amine group of Fmoc-L-alanine with methyl chloroformate and triethylamine in N,N-dimethylformamide to form Fmoc-L-alanine methyl ester", "2. Formation of the cyclopentane ring by reacting cyclopentanone with sodium hydride in diethyl ether to form the sodium enolate, followed by reaction with Fmoc-L-alanine methyl ester to form the protected cyclopentane amino acid", "3. Deprotection of the amine group by treatment with hydrochloric acid in dioxane to form the cyclopentane amino acid", "4. Coupling of the cyclopentane amino acid with 9H-fluorene-9-methoxycarbonyl chloride in the presence of triethylamine in N,N-dimethylformamide to form the final product, rac-(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid, trans" ] }

CAS RN

917098-94-3

Product Name

rac-(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid, trans

Molecular Formula

C21H21NO4

Molecular Weight

351.4

Purity

95

Origin of Product

United States

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